REACTION_CXSMILES
|
[Br:1][C:2]1[CH:3]=[C:4]([C:11]([F:14])([F:13])[F:12])[C:5]([CH:8]([OH:10])[CH3:9])=[N:6][CH:7]=1>C1COCC1.O=[Mn]=O>[Br:1][C:2]1[CH:3]=[C:4]([C:11]([F:14])([F:12])[F:13])[C:5]([C:8](=[O:10])[CH3:9])=[N:6][CH:7]=1
|
Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
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Details
|
Reflux the mixture under N2 atmosphere for 3 days
|
Duration
|
3 d
|
Type
|
TEMPERATURE
|
Details
|
Cool the reaction mixture
|
Type
|
FILTRATION
|
Details
|
filter through celite
|
Type
|
WASH
|
Details
|
wash the celite with THF (3×50 mL)
|
Type
|
CONCENTRATION
|
Details
|
concentrate under vacuum
|
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C=C(C(=NC1)C(C)=O)C(F)(F)F
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Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |